molecular formula C46H61N6O7PSi B589817 2'-O-tert-Butyldimethylsilyl-5-O-DMT-nebularine 3'-CE phosphoramidite CAS No. 151132-95-5

2'-O-tert-Butyldimethylsilyl-5-O-DMT-nebularine 3'-CE phosphoramidite

Cat. No. B589817
M. Wt: 869.088
InChI Key: PPQDUERYNRWJQB-DFDZFBLHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2’-O-tert-Butyldimethylsilyl-5-O-DMT-nebularine 3’-CE phosphoramidite is a substance with extraordinary potential, catalyzing the research and development of tailored oligonucleotides, augmenting the efficiency and precision of nucleic acid sequence alterations . It is a phosphate-modified nucleotide with a molecular formula of C46H61N6O7PSi and a molecular weight of 869.07 .


Molecular Structure Analysis

The IUPAC name for this compound is 3- [ [ (2R,3R,4R,5R)-2- [ [bis (4-methoxyphenyl)-phenylmethoxy]methyl]-4- [tert-butyl (dimethyl)silyl]oxy-5-purin-9-yloxolan-3-yl]oxy- [di (propan-2-yl)amino]phosphanyl]oxypropanenitrile . The InChI and Canonical SMILES strings provide a textual representation of the compound’s molecular structure .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular formula of C46H61N6O7PSi and a molecular weight of 869.07 . Further details about its physical and chemical properties are not provided in the search results.

Scientific Research Applications

Synthesis of Nucleotide Building Blocks

2'-O-tert-Butyldimethylsilyl-5-O-DMT-nebularine 3'-CE phosphoramidite has been utilized in the development of methods for synthesizing trinucleotide building blocks. These methods include both solution and solid-phase processes, employing orthogonal protecting groups like DMT (5′‐O‐dimethoxytrityl) and TBDMS (3′‐O‐tert‐butyldimethylsilyl), which are crucial in the synthesis of trinucleotides capable of undergoing coupling reactions by the solid‐phase phosphoramidite approach (Suchsland, Appel, & Müller, 2018).

Diastereocontrolled Synthesis

The compound is instrumental in diastereocontrolled synthesis processes. For instance, it has been used in the synthesis of dinucleoside phosphorothioates, demonstrating its utility in achieving high diastereoselectivity in condensation reactions (Oka, Wada, & Saigo, 2002).

Oligonucleotide Synthesis and Modification

In the field of oligonucleotide synthesis, this chemical plays a vital role. It is used in the synthesis of oligonucleotide glycoconjugates and is important for providing orthogonal protection to various groups, aiding in the synthesis process (Katajisto, Heinonen, & Lönnberg, 2004). It also assists in the synthesis and purification of oligoribonucleotides, ensuring the preservation of phosphate linkage integrity in RNA (Mullah & Andrus, 1996).

Development of Novel RNA Phosphoramidites

The compound contributes to the development of novel RNA phosphoramidites. It is used in the synthesis of 2'-C-branched ribonucleosides, demonstrating its versatility in solid-phase synthesis and the incorporation of modified nucleosides into oligonucleotides (Tang, Liao, & Piccirilli, 1999).

properties

IUPAC Name

3-[[(2R,3R,4R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxy-5-purin-9-yloxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C46H61N6O7PSi/c1-32(2)52(33(3)4)60(56-27-15-26-47)58-41-40(57-44(42(41)59-61(10,11)45(5,6)7)51-31-50-39-28-48-30-49-43(39)51)29-55-46(34-16-13-12-14-17-34,35-18-22-37(53-8)23-19-35)36-20-24-38(54-9)25-21-36/h12-14,16-25,28,30-33,40-42,44H,15,27,29H2,1-11H3/t40-,41-,42-,44-,60?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPQDUERYNRWJQB-DFDZFBLHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1O[Si](C)(C)C(C)(C)C)N2C=NC3=CN=CN=C32)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)N(C(C)C)P(OCCC#N)O[C@@H]1[C@H](O[C@H]([C@@H]1O[Si](C)(C)C(C)(C)C)N2C=NC3=CN=CN=C32)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C46H61N6O7PSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

869.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2'-O-tert-Butyldimethylsilyl-5-O-DMT-nebularine 3'-CE phosphoramidite

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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